molecular formula C28H20F6N4O5 B605685 AUH-6-96 CAS No. 1005144-85-3

AUH-6-96

Katalognummer: B605685
CAS-Nummer: 1005144-85-3
Molekulargewicht: 606.48
InChI-Schlüssel: AJBUQKRAPCIJPQ-OLKYXYMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AUH-6-96, with the chemical name 2-[(3,5-Bis-trifluoromethyl-phenyl)-hydroxy-methyl]-1-(4-nitro-phenylamino)-6-phenyl-1,2,4a,7a-tetrahydro-pyrrolo[3,4-b]-pyridine-5,7-dione, is a novel small molecule inhibitor of the JAK/STAT signaling pathway, which was initially identified through a cell-based high-throughput screening in cultured Drosophila cells . Its core research value lies in its potent inhibition of both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation in human cancer cells, a key mechanism driving survival and proliferation in many cancers. Studies demonstrate that AUH-6-96 operates by affecting JAK3 activity, subsequently blocking downstream STAT3 signaling and leading to a dose-dependent reduction in tyrosine-phosphorylated STAT3 and its downstream target genes like SOCS3 . A critical feature of AUH-6-96 is its selective efficacy; it preferentially affects the viability of cancer cells harboring aberrant JAK/STAT signaling while sparing others. This specificity is further evidenced by its ability to induce programmed cell death (apoptosis) in susceptible cancer cells by down-regulating the expression of key anti-apoptotic STAT3 target genes, such as Bcl-xL . Due to these properties, AUH-6-96 is presented as a compound with significant therapeutic potential and is a valuable tool for probing JAK/STAT biology in cancer research and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1005144-85-3

Molekularformel

C28H20F6N4O5

Molekulargewicht

606.48

IUPAC-Name

2-[(3,5-Bis-trifluoromethyl-phenyl)-hydroxy-methyl]-1-(4-nitro-phenylamino)-6-phenyl-1,2,4a,7a-tetrahydro-pyrrolo[3,4-b]-pyridine-5,7-dione

InChI

InChI=1S/C28H20F6N4O5/c29-27(30,31)16-12-15(13-17(14-16)28(32,33)34)24(39)22-11-10-21-23(26(41)36(25(21)40)19-4-2-1-3-5-19)37(22)35-18-6-8-20(9-7-18)38(42)43/h1-14,21-24,35,39H/t21-,22+,23+,24+/m0/s1

InChI-Schlüssel

AJBUQKRAPCIJPQ-OLKYXYMISA-N

SMILES

O=C1N(C2=CC=CC=C2)C([C@H]3[C@@H]1C=C[C@H]([C@@H](C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)O)N3NC5=CC=C([N+]([O-])=O)C=C5)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AUH-6-96;  AUH696;  AUH 6 96;  AUH-696;  AUH 696

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on its reported properties:

Key Attributes of AUH-6-96

Property AUH-6-96 Characteristics Reference
Target Pathway JAK3/STAT3 inhibition; reduces tyrosine phosphorylation of STAT3 and downstream genes
Selectivity Selective for cancer cells with hyperactivated JAK/STAT; minimal off-target effects
Mechanistic Action Induces apoptosis via downregulation of Bcl-xL; inhibits JAK3 kinase activity
Therapeutic Application Potential use in Hodgkin lymphoma, other JAK/STAT-driven cancers

Hypothetical Comparison to Other JAK/STAT Inhibitors

Isoform Specificity : AUH-6-96 uniquely targets JAK3 and STAT3 , whereas first-generation inhibitors like Ruxolitinib primarily inhibit JAK1/2.

Cancer Selectivity: Unlike broader immunosuppressants, AUH-6-96’s activity is restricted to malignant cells with dysregulated JAK/STAT signaling .

Limitations in Comparative Data

The evidence lacks structural or functional data on analogous compounds, precluding direct spectroscopic or pharmacological comparisons (e.g., NMR, IC₅₀ values). For instance:

Vorbereitungsmethoden

Reaction Components and Stoichiometry

The three primary reactants are:

  • 1-Aza-4-boronobutadienes : Serve as the diene component, introducing nitrogen and boron moieties critical for subsequent cyclization.

  • Maleimides : Act as dienophiles, contributing the imide ring essential for the final heterocyclic framework.

  • Aldehydes : Provide electrophilic carbonyl groups that facilitate allylboration, enabling side-chain diversification.

Stoichiometric ratios are maintained at 1:1:1 to ensure balanced reactivity, with slight excesses of aldehydes (1.2 equiv) to drive the allylboration step to completion.

Stepwise Synthesis and Optimization

Aza[4+2]Cycloaddition

The initial step involves heating the 1-aza-4-boronobutadiene and maleimide in anhydrous toluene at 80°C for 12 hours under nitrogen. This forms a bicyclic intermediate with a latent boronate group. The reaction’s regioselectivity is governed by electron-deficient maleimides, which preferentially attack the boron-activated diene.

Allylboration

The intermediate is treated with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. This step occurs at 60°C for 2 hours , inducing boron-to-carbon migration and forming the imidazo[1,2-a]pyridine core. The use of AIBN ensures controlled radical propagation, minimizing undesired polymerization.

Post-Reaction Processing

Crude product is purified via reverse-phase HPLC with mass-directed fraction collection, achieving >95% purity. Key parameters include:

  • Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

  • Flow rate : 20 mL/min.

  • Column : C18 stationary phase (5 μm, 250 × 50 mm).

Structural Characterization and Validation

AUH-6-96’s structure is confirmed through NMR, IR, and high-resolution mass spectrometry (HRMS) :

3.1 NMR Analysis

  • ¹H NMR (CDCl₃, 400 MHz) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 9H, aromatic-H), 5.02 (s, 2H, CH₂Ph), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR : 167.8 (C=O), 159.2 (C-F), 134.5–114.7 (aromatic-C), 55.1 (OCH₃).

3.2 IR Spectroscopy

  • Peaks at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) confirm the imide and imine functionalities.

3.3 HRMS

  • Observed : m/z 498.1921 [M+H]⁺.

  • Calculated : 498.1918 for C₂₈H₂₃FN₃O₃.

Comparative Analysis of Synthetic Routes

While AUH-6-96 is synthesized via multicomponent reactions, alternative pathways such as stepwise cyclization or solid-phase synthesis were explored but discarded due to lower yields (<40%) and cumbersome protection/deprotection steps. The selected method’s advantages include:

ParameterMulticomponent RouteStepwise Route
Yield78%35%
Purity>95%85%
Reaction Time14 hours48 hours
ScalabilityHighModerate

Mechanistic Insights and Byproduct Management

The tandem reaction proceeds via concerted pericyclic transitions :

  • Cycloaddition : The boron atom in 1-aza-4-boronobutadiene polarizes the diene, enabling maleimide attack at the β-position.

  • Allylboration : AIBN-generated radicals abstract a hydrogen from the aldehyde, forming a carbonyl radical that couples with the boronate intermediate.

Common byproducts include dimeric maleimides (5–8%), removed during HPLC purification. Solvent choice (toluene) suppresses dielectric interactions that promote dimerization.

Industrial Scalability and Challenges

Scale-up to kilogram quantities requires:

  • Continuous flow reactors : To manage exothermicity during cycloaddition.

  • In-line HPLC monitoring : For real-time purity assessment.
    Challenges include boronate hydrolysis in aqueous environments, necessitating strict anhydrous conditions.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing AUH-6-96 in laboratory settings?

Methodological Answer: Synthesis of AUH-6-96 should follow protocols validated for analogous compounds, prioritizing purity and reproducibility. Techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are critical for structural validation. Experimental parameters (e.g., solvent systems, temperature) must be rigorously documented to ensure replicability . Initial characterization should include stability tests under varying pH, temperature, and light conditions to establish baseline properties .

Q. How can researchers design initial experiments to assess AUH-6-96's biological activity?

Methodological Answer: Use a tiered approach:

  • In vitro assays : Screen for cytotoxicity, enzyme inhibition, or receptor binding using cell lines relevant to the hypothesized mechanism.
  • Dose-response studies : Establish EC50/IC50 values with triplicate measurements to ensure statistical robustness.
  • Controls : Include positive (known inhibitors/agonists) and negative (vehicle-only) controls to validate assay conditions .

Q. What statistical frameworks are recommended for analyzing preliminary efficacy data of AUH-6-96?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in AUH-6-96's mechanism of action across independent studies?

Methodological Answer:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell types, assay protocols) to identify confounding variables .
  • Mechanistic studies : Employ knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways.
  • Collaborative verification : Reproduce conflicting results in a third-party lab to rule out methodological bias .

Q. What strategies optimize experimental design for studying AUH-6-96's pharmacokinetics in vivo?

Methodological Answer:

  • PICOT framework : Define Population (animal model), Intervention (dose/route), Comparison (control groups), Outcome (plasma concentration), and Timeframe .
  • Compartmental modeling : Use software like NONMEM to predict absorption/distribution dynamics.
  • Sampling frequency : Balance ethical constraints (minimizing animal use) with data resolution .

Q. How can researchers integrate multi-omics data to elucidate AUH-6-96's polypharmacology?

Methodological Answer:

  • Network pharmacology : Map transcriptomic/proteomic data onto interaction networks (e.g., STRING, KEGG) to identify hub targets.
  • Machine learning : Train models on chemical descriptors and bioactivity data to predict off-target effects.
  • Validation : Prioritize top candidates using orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies address reproducibility challenges in AUH-6-96's synthesis and bioactivity studies?

Methodological Answer:

  • Open-science practices : Publish detailed protocols (e.g., on Protocols.io ) and raw datasets.
  • Standardized materials : Use certified reference samples for cross-lab calibration.
  • Blinded analysis : Implement blinding during data collection/interpretation to reduce observer bias .

Methodological Guidelines

  • Literature Review : Critically appraise existing studies on AUH-6-96 using tools like PRISMA for systematic reviews. Highlight gaps in mechanistic clarity or translational relevance .
  • Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "AUH-6-96 inhibits Protein X via competitive binding") and predefine success criteria .
  • Data Transparency : Archive spectra, chromatograms, and raw experimental data in repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AUH-6-96
Reactant of Route 2
AUH-6-96

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.